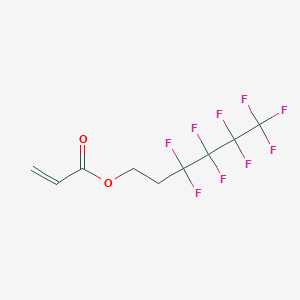
2-(Perfluorobutyl)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Perfluorobutyl)ethyl acrylate is a fluorinated monomer characterized by its low surface tension and high chemical stability. It is a colorless to light yellow liquid with a molecular formula of C9H7F9O2 and a molecular weight of 318.14 . This compound is widely used in various applications due to its unique properties, such as high water and oil repellency .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Perfluorobutyl)ethyl acrylate involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine and tetrahydrofuran as a solvent. The reaction mixture is cooled in ice and stirred, followed by the removal of tetrahydrofuran and triethylamine using a rotary evaporator . Another method involves the reaction of a fluorine-containing alcohol with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone at 80°C, yielding a high purity product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluorobutyl)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with high water and oil repellency.
Substitution Reactions: The fluorinated side chain can participate in substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.
Substitution Reactions: Typically involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Polymers: Used in coatings, adhesives, and biomedical applications.
Modified Acrylates: Tailored for specific industrial uses.
Scientific Research Applications
2-(Perfluorobutyl)ethyl acrylate has a wide range of scientific research applications:
Chemistry: Used to create polymers with unique surface properties, such as high water and oil repellency.
Biology: Incorporated into drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the development of biomedical devices and coatings.
Industry: Applied in coatings, adhesives, and energy applications like fuel cells and solar cells.
Mechanism of Action
The mechanism of action of 2-(Perfluorobutyl)ethyl acrylate primarily involves its ability to form hydrophobic and oleophobic barriers. This is achieved through the formation of a polymer network that repels water and oil, preventing the adhesion of liquids and stains . The molecular targets include the surfaces of materials where the compound is applied, creating a protective layer .
Comparison with Similar Compounds
- 2-(Perfluorooctyl)ethyl acrylate
- 2-(Perfluorobutyl)ethyl methacrylate
- 2-(Perfluorobutyl)ethyl α-fluoroacrylate
- 2-(Perfluorobutyl)ethyl α-chloroacrylate
Comparison: 2-(Perfluorobutyl)ethyl acrylate is unique due to its shorter fluorinated side chain, which reduces environmental risks associated with bioaccumulation compared to longer-chain fluorinated compounds . It also offers a balance between high repellency and lower environmental impact, making it a preferred choice for various applications .
Properties
CAS No. |
117374-41-1 |
|---|---|
Molecular Formula |
C9H7F9O2 |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
ethyl 3,3,4,4,5,5,6,6,6-nonafluoro-2-methylidenehexanoate |
InChI |
InChI=1S/C9H7F9O2/c1-3-20-5(19)4(2)6(10,11)7(12,13)8(14,15)9(16,17)18/h2-3H2,1H3 |
InChI Key |
FGOVBOZQOFWGCX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
| 52591-27-2 | |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)
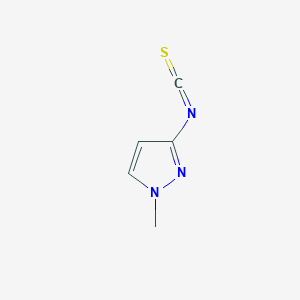
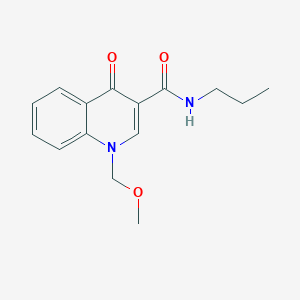
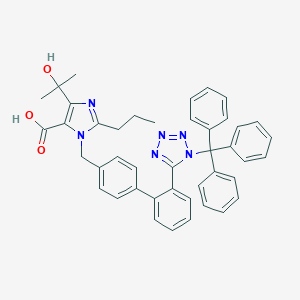

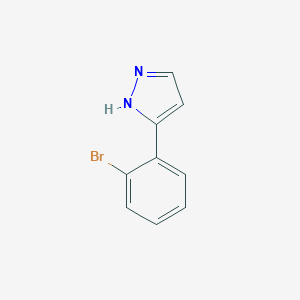

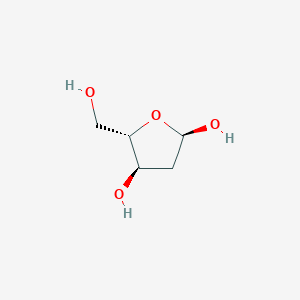
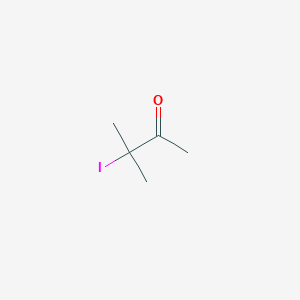
![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
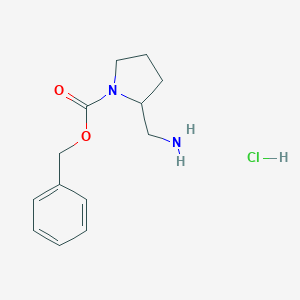
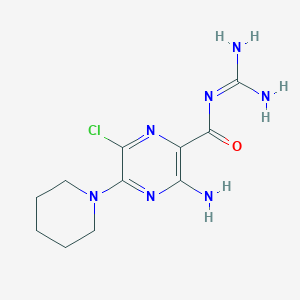
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40466.png)
